![molecular formula C12H20N2O B13305756 4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13305756.png)
4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol is an organic compound with the molecular formula C12H20N2O It features a pyridine ring attached to an ethylamino group, which is further connected to a pentanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol typically involves the reaction of pyridine-2-ethylamine with 1-bromopentanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of pyridine-2-ethylamine attacks the bromine atom of 1-bromopentanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol: Similar structure but with a shorter carbon chain.
4-{[1-(Pyridin-2-yl)ethyl]amino}hexan-1-ol: Similar structure but with a longer carbon chain.
4-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol: Similar structure but with an even shorter carbon chain.
Uniqueness
4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol is unique due to its specific carbon chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for certain applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C12H20N2O |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
4-(1-pyridin-2-ylethylamino)pentan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(6-5-9-15)14-11(2)12-7-3-4-8-13-12/h3-4,7-8,10-11,14-15H,5-6,9H2,1-2H3 |
Clave InChI |
PIHDRWKNKZZJJA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCO)NC(C)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


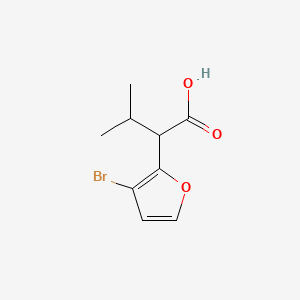
![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)

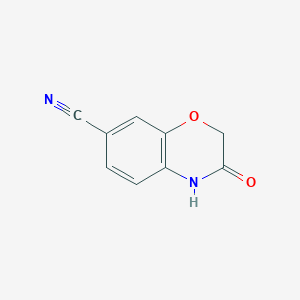
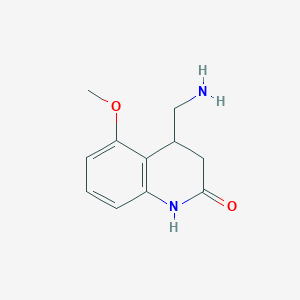
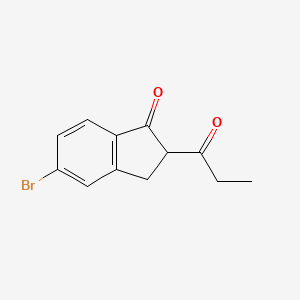
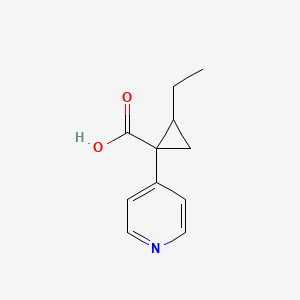
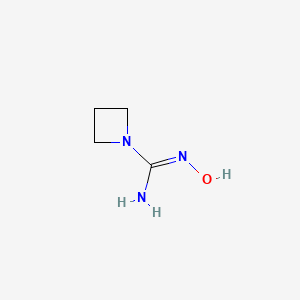
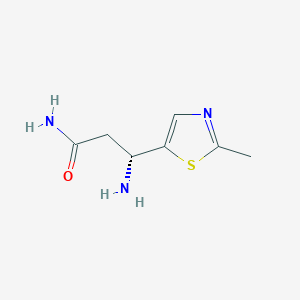

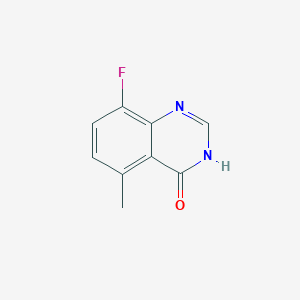
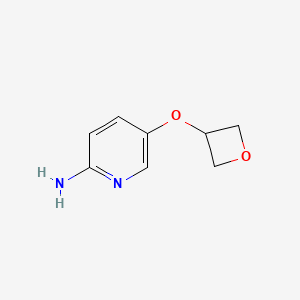
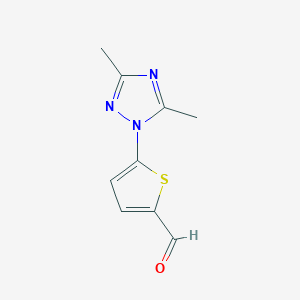
amine](/img/structure/B13305766.png)
